N,N'-bis(4-methoxyphenyl)-2-methyl-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N6-BIS(4-METHOXYPHENYL)-2-METHYL-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine core, substituted with methoxyphenyl groups and a nitro group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4,N6-BIS(4-METHOXYPHENYL)-2-METHYL-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzene, nitrobenzene, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N4,N6-BIS(4-METHOXYPHENYL)-2-METHYL-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups substituted in place of the methoxy or nitro groups .
Wissenschaftliche Forschungsanwendungen
N4,N6-BIS(4-METHOXYPHENYL)-2-METHYL-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N4,N6-BIS(4-METHOXYPHENYL)-2-METHYL-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N4-bis(4-methoxyphenyl)-N6-[4-[5-(3-nitrophenyl)-4,5-dihydroisothiazol-3-yl]phenyl]-1,3,5-triazine-2,4,6-triamine
- N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine
Uniqueness
N4,N6-BIS(4-METHOXYPHENYL)-2-METHYL-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C19H19N5O4 |
---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
4-N,6-N-bis(4-methoxyphenyl)-2-methyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C19H19N5O4/c1-12-20-18(22-13-4-8-15(27-2)9-5-13)17(24(25)26)19(21-12)23-14-6-10-16(28-3)11-7-14/h4-11H,1-3H3,(H2,20,21,22,23) |
InChI-Schlüssel |
SZKLSJUAZZQPMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=N1)NC2=CC=C(C=C2)OC)[N+](=O)[O-])NC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.